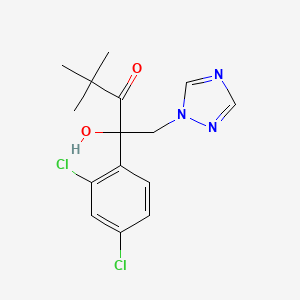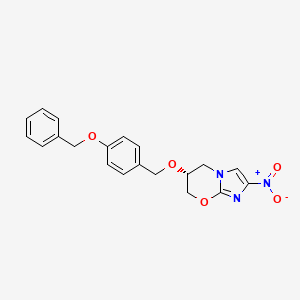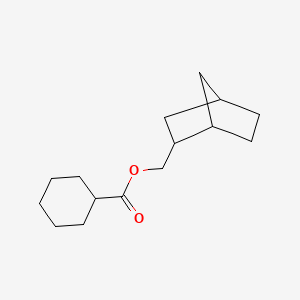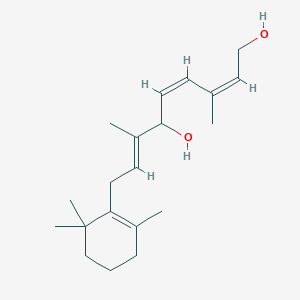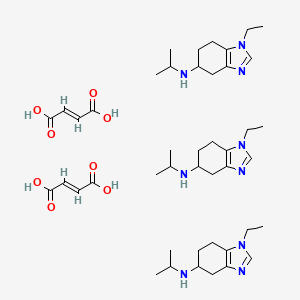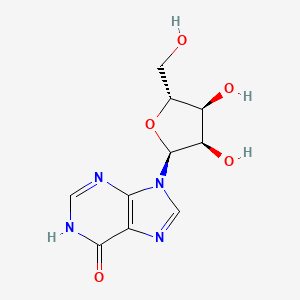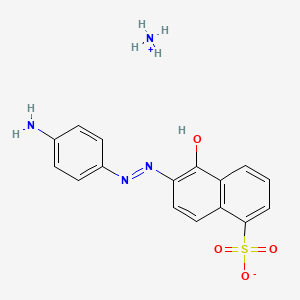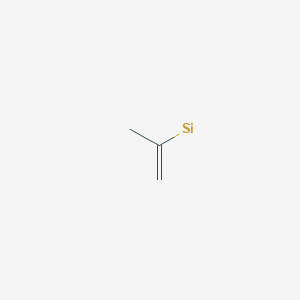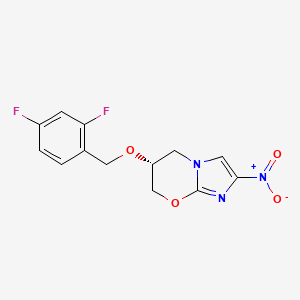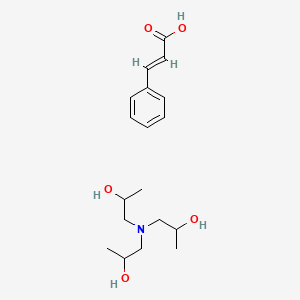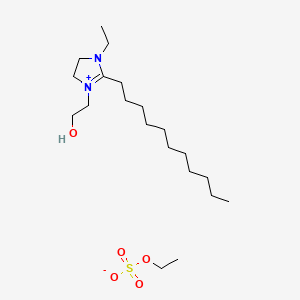
1-Ethyl-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium ethyl sulphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium ethyl sulphate is a synthetic organic compound belonging to the class of imidazolium-based ionic liquids These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium ethyl sulphate typically involves the following steps:
Formation of the imidazolium core: The imidazolium core is synthesized by reacting an appropriate imidazole derivative with an alkylating agent, such as ethyl bromide, under basic conditions.
Introduction of the hydroxyethyl group: The hydroxyethyl group is introduced by reacting the imidazolium core with ethylene oxide or a similar reagent.
Addition of the undecyl group: The undecyl group is added through a nucleophilic substitution reaction using an appropriate alkyl halide, such as undecyl bromide.
Formation of the ethyl sulphate salt: The final step involves the reaction of the imidazolium compound with ethyl sulphate to form the desired ionic liquid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product. Additionally, purification techniques, such as distillation, crystallization, and chromatography, are employed to remove impurities and obtain the desired compound.
化学反应分析
Types of Reactions
1-Ethyl-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium ethyl sulphate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imidazolium core can be reduced to form the corresponding imidazoline derivative using reducing agents like sodium borohydride.
Substitution: The undecyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Alkyl halides, aryl halides, and other electrophilic reagents under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of imidazoline derivatives.
Substitution: Formation of various alkyl or aryl-substituted imidazolium compounds.
科学研究应用
1-Ethyl-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium ethyl sulphate has a wide range of scientific research applications, including:
Chemistry: Used as a solvent and catalyst in various chemical reactions, including organic synthesis, polymerization, and electrochemical processes.
Biology: Employed as a stabilizing agent for enzymes and proteins, as well as a medium for biocatalysis and cell culture.
Medicine: Investigated for its potential use in drug delivery systems, antimicrobial agents, and therapeutic applications.
Industry: Utilized in the production of advanced materials, such as ionic liquid-based polymers, lubricants, and surfactants.
作用机制
The mechanism of action of 1-Ethyl-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium ethyl sulphate involves its interaction with molecular targets and pathways, such as:
Solvent properties: The compound’s unique solubility and stability properties enable it to dissolve various substrates and facilitate chemical reactions.
Catalytic activity: The imidazolium core can act as a catalyst in various reactions, promoting the formation of desired products.
Biological interactions: The compound can interact with biological molecules, such as enzymes and proteins, stabilizing their structure and enhancing their activity.
相似化合物的比较
1-Ethyl-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium ethyl sulphate can be compared with other similar compounds, such as:
1-Ethyl-3-methylimidazolium ethyl sulphate: Similar structure but lacks the hydroxyethyl and undecyl groups, resulting in different solubility and stability properties.
1-Butyl-3-methylimidazolium chloride: Contains a butyl group instead of an undecyl group, leading to different chemical and physical properties.
1-Hexyl-3-methylimidazolium tetrafluoroborate: Contains a hexyl group and a different anion, resulting in distinct solubility and catalytic properties.
These comparisons highlight the uniqueness of this compound in terms of its structure, properties, and applications.
属性
CAS 编号 |
93762-32-4 |
|---|---|
分子式 |
C20H42N2O5S |
分子量 |
422.6 g/mol |
IUPAC 名称 |
ethyl sulfate;2-(3-ethyl-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl)ethanol |
InChI |
InChI=1S/C18H37N2O.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-18-19(4-2)14-15-20(18)16-17-21;1-2-6-7(3,4)5/h21H,3-17H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
InChI 键 |
URBOAFAPPXZUEO-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCC1=[N+](CCN1CC)CCO.CCOS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7,18-bis(4-aminophenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12686004.png)
